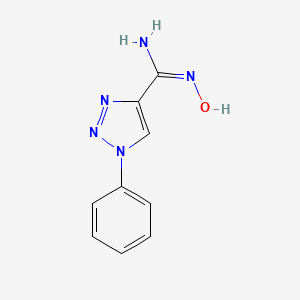

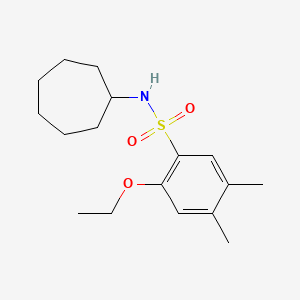

N'-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” is a type of organic compound that belongs to the class of 1,2,3-triazoles . Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of “N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” is characterized by the presence of a 1,2,3-triazole ring, which contains two carbon and three nitrogen atoms . The compounds were unambiguously identified based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” include the Suzuki–Miyaura cross-coupling reaction . The reaction was carried out in an aqueous medium .Physical And Chemical Properties Analysis

“N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” is a white crystal . It is soluble in acid, ketone, and alcohol, but insoluble in water .科学的研究の応用

Formation of N-α-Diazoacetylureas

The reaction of derivatives of 5-hydroxy-1,2,3-triazole-4-carboxamide, which includes N'-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, with phenyl isocyanate and phenyl isothiocyanate leads to the formation of N-phenyl-N′-(2-diazo-2-carbamoylacetyl)urea and -thiourea derivatives. This reaction highlights the compound's reactivity and potential for forming complex urea derivatives (Akat'ev et al., 1992).

Antimicrobial Applications

In a study exploring the antimicrobial potential, novel 1,2,3-triazoles derivatives were synthesized, demonstrating significant antibacterial and antifungal activity. This suggests the potential application of this compound in the field of antimicrobial drug development (Pervaram et al., 2017).

Ester Cleavage Properties

Hydroxybenzotriazole derivatives, related to this compound, have been studied for their ester cleavage properties. This research contributes to understanding the catalytic potential of such compounds in biochemical processes (Bhattacharya & Praveen Kumar, 2005).

Role in Solid Phase Peptide Synthesis

The compound has been utilized in solid phase peptide synthesis. A specific study demonstrated its application as a coupling reagent in conjunction with diisopropylcarbodiimide, indicating its utility in peptide bond formation and protein engineering (Robertson et al., 1999).

Bioisosteric Applications

A study on 4-hydroxy-1,2,3-triazole, closely related to the compound , explored its application as a bioisostere of the carboxylic acid function. This research provides insights into its potential use in drug design, especially in mimicking γ-aminobutyric acid (GABA) (Giraudo et al., 2018).

Tuberculosis Treatment Research

This compound derivatives have shown significant activity against Mycobacterium tuberculosis, suggesting their potential role in developing new treatments for tuberculosis (Boechat et al., 2011).

将来の方向性

The future directions for “N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” could involve further exploration of its biological activities and potential applications in pharmaceuticals and agrochemicals . More research could also be conducted to understand its mechanism of action and to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

作用機序

Target of Action

Triazole compounds, which this compound is a part of, are known for their excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .

Mode of Action

The mode of action of N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide involves the transformation between the enol and keto forms after excited-state proton transfer . This process is known as Excited-State Intramolecular Proton Transfer (ESIPT), and it is an efficient deactivation pathway that could be partially responsible for the decrease in fluorescence emission .

Biochemical Pathways

The esipt mechanisms are helpful for understanding the decay pathways of similar systems .

Result of Action

The esipt process it undergoes could be partially responsible for the decrease in fluorescence emission .

生化学分析

Biochemical Properties

N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is facilitated by the presence of two carbon and three nitrogen atoms in the triazole compounds .

Molecular Mechanism

Triazole compounds are known to bind competitively with two Mg^2+ metal ions in the active site of certain enzymes, blocking the access of a host DNA to the enzyme .

Metabolic Pathways

Triazole compounds are known to show versatile biological activities, suggesting they may interact with various enzymes and cofactors .

特性

IUPAC Name |

N'-hydroxy-1-phenyltriazole-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-9(12-15)8-6-14(13-11-8)7-4-2-1-3-5-7/h1-6,15H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEWGNDMTYYGBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2771250.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2771254.png)

![2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2771255.png)

![5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2771258.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2771261.png)

![9-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2771263.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide](/img/structure/B2771264.png)

![N-(4-butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2771267.png)